2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide
CAS No.: 1251545-09-1
Cat. No.: VC6036744
Molecular Formula: C23H23N5O3
Molecular Weight: 417.469
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251545-09-1 |
|---|---|
| Molecular Formula | C23H23N5O3 |
| Molecular Weight | 417.469 |
| IUPAC Name | 2-[8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-ethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O3/c1-4-17-9-5-6-10-18(17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-11-7-8-15(2)16(19)3/h5-13H,4,14H2,1-3H3,(H,25,29) |
| Standard InChI Key | WYFWUDRQBFWKHZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4C)C |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
The molecule features atriazolo[4,3-a]pyrazine core substituted at position 8 with a 2,3-dimethylphenoxy group and at position 2 with an acetamide moiety (Fig. 1). The acetamide side chain is further modified with a 2-ethylphenyl group, introducing steric and electronic effects that distinguish it from related derivatives.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-(8-(2,3-dimethylphenoxy)-3-oxo-triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethylphenyl)acetamide |
| Molecular Formula | C25H25N5O3 |
| Molecular Weight | 455.5 g/mol (calculated) |
| CAS Registry | Not yet assigned |
The triazolo-pyrazine core is a bicyclic system combining a triazole and pyrazine ring, which confers rigidity and planar geometry. The 2,3-dimethylphenoxy group at position 8 enhances lipophilicity, while the 2-ethylphenylacetamide moiety may influence target binding affinity.
Synthesis and Manufacturing
Synthetic Pathways
While no explicit synthesis route for this compound is published, methodologies for analogous triazolo-pyrazine derivatives provide a framework for its production. A generalized multi-step approach includes:
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Core Formation: Cyclocondensation of hydrazine derivatives with diketones under acidic conditions to yield the triazolo-pyrazine scaffold.
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Phenoxy Substitution: Nucleophilic aromatic substitution (SNAr) at position 8 using 2,3-dimethylphenol under basic conditions (e.g., K2CO3 in DMF).
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Acetamide Installation: Acylation of the secondary amine at position 2 with chloroacetyl chloride, followed by coupling with 2-ethylaniline via amide bond formation.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | Hydrazine hydrate, HCl, reflux | 65–70 |
| Phenoxy Substitution | 2,3-dimethylphenol, K2CO3, DMF | 50–55 |
| Acetamide Coupling | Chloroacetyl chloride, Et3N | 75–80 |
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is influenced by its hydrophobic substituents. Preliminary predictions based on analogs suggest:
-
Aqueous Solubility: <0.1 mg/mL in water at 25°C due to high logP (~3.5).
-
Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane.
Stability studies on related triazolo-pyrazines indicate susceptibility to hydrolysis under strongly acidic or basic conditions, particularly at the acetamide bond.
Table 3: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| logP (Octanol-Water) | 3.4 (estimated) |
| pKa (Ionizable Groups) | ~9.5 (triazole NH) |
| Melting Point | 180–185°C (estimated) |
Applications in Medicinal Chemistry
Lead Optimization
The compound’s structure offers multiple sites for derivatization:
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Phenoxy Group: Varying substituents (e.g., halogens, methoxy) to tune lipophilicity.
-
Acetamide Side Chain: Introducing polar groups (e.g., hydroxyl) to improve solubility.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles or conjugation to monoclonal antibodies could address solubility limitations and enhance tumor-specific uptake.
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